Product packaging for Thalidomide-O-C4-NH2 (hydrochloride)(Cat. No.:)

Thalidomide-O-C4-NH2 (hydrochloride)

Katalognummer: B2407671
Molekulargewicht: 381.8 g/mol
InChI-Schlüssel: VRXZGWPQXJYEPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Conceptual Evolution of Protein Degradation as a Research Modality

The understanding of protein degradation has evolved significantly from early observations of cellular "self-eating" to the detailed elucidation of specific degradation pathways. protein-degradation.org Initially, protein degradation was largely attributed to lysosomes, membrane-bound organelles that non-selectively break down cellular components. atsjournals.org However, in the mid-20th century, the observation that intracellular protein degradation required energy in the form of ATP suggested the existence of a more complex and regulated process. wikilectures.euwikipedia.org

A paradigm shift occurred with the discovery of the ubiquitin-proteasome system. In the late 1970s and early 1980s, Aaron Ciechanover, Avram Hershko, and Irwin Rose conducted groundbreaking research that unveiled the mechanism of ubiquitin-mediated proteolysis. wikilectures.euwikipedia.orgnobelprize.org Their work, which earned them the 2004 Nobel Prize in Chemistry, demonstrated that proteins destined for degradation are tagged with a small protein called ubiquitin. wikilectures.euwikipedia.orgfrontiersin.org

This "kiss of death" tagging process involves a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). vaia.comnih.gov The E3 ligase is crucial for substrate recognition, ensuring that only specific proteins are marked for destruction. nih.gov Once a protein is polyubiquitinated, it is recognized and degraded by the 26S proteasome, a large protein complex that breaks down the tagged protein into smaller peptides, recycling the ubiquitin in the process. vaia.comnih.govthermofisher.com This discovery of a highly specific, energy-dependent pathway for protein degradation laid the conceptual groundwork for the development of targeted protein degradation technologies. wikilectures.eunobelprize.org

Proteolysis-Targeting Chimeras (PROTACs) in Chemical Biology Research

Building upon the knowledge of the ubiquitin-proteasome system, the concept of Proteolysis-Targeting Chimeras (PROTACs) was introduced as a novel strategy to harness this natural degradation machinery for therapeutic purposes. scispace.comnih.gov PROTACs are heterobifunctional molecules, meaning they consist of two distinct domains connected by a chemical linker. pharmafeatures.com One domain is designed to bind to a specific protein of interest (POI) that is targeted for degradation, while the other domain recruits an E3 ubiquitin ligase. pharmafeatures.comnih.gov

By simultaneously binding to both the target protein and an E3 ligase, a PROTAC molecule brings the two into close proximity, forming a ternary complex. acs.org This induced proximity facilitates the transfer of ubiquitin from the E2 enzyme to the target protein, effectively tagging it for degradation by the proteasome. acs.org A key advantage of PROTACs is their catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules, leading to a potent and sustained effect. pharmafeatures.com

The development of PROTACs has evolved from initial peptide-based molecules to more drug-like small molecules, enhancing their cell permeability and in vivo activity. nih.gov This has led to a surge in research and development in both academic and industrial settings, with numerous PROTACs entering preclinical and clinical development for a range of diseases, particularly cancer. scispace.comnih.gov The modular nature of PROTACs allows for the rational design and optimization of degraders for various targets, opening up new avenues for targeting proteins previously considered "undruggable" with traditional small molecule inhibitors. scispace.comnih.gov

Molecular Glues and Their Mechanistic Relationship to PROTACs

Molecular glues represent another class of small molecules that induce the degradation of target proteins through the ubiquitin-proteasome system. Unlike the rationally designed bifunctional nature of PROTACs, molecular glues were often discovered serendipitously. pharmafeatures.com These molecules act by binding to an E3 ligase and altering its surface in a way that induces the recognition and subsequent ubiquitination of a new, non-native substrate protein. pharmafeatures.comnih.gov

The classic example of a molecular glue is the drug thalidomide (B1683933) and its derivatives, lenalidomide (B1683929) and pomalidomide. pharmafeatures.com It was discovered that these immunomodulatory drugs bind to the Cereblon (CRBN) E3 ligase, leading to the degradation of specific neosubstrate proteins, such as Ikaros and Aiolos in multiple myeloma. pharmafeatures.com

Mechanistically, both PROTACs and molecular glues function by inducing proximity between an E3 ligase and a target protein. acs.org However, the key distinction lies in their design and mode of action. PROTACs are intentionally designed with two separate binding moieties, while molecular glues are single molecules that effectively "glue" the target protein to the E3 ligase. The discovery of the mechanism of action of molecular glues has provided crucial validation for the targeted protein degradation field and has offered valuable insights into the modulation of E3 ligase activity. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20ClN3O5 B2407671 Thalidomide-O-C4-NH2 (hydrochloride)

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(4-aminobutoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5.ClH/c18-8-1-2-9-25-12-5-3-4-10-14(12)17(24)20(16(10)23)11-6-7-13(21)19-15(11)22;/h3-5,11H,1-2,6-9,18H2,(H,19,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXZGWPQXJYEPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Cereblon Crbn E3 Ubiquitin Ligase: a Central Component in Tpd

Ubiquitin-Proteasome System Fundamentals

The Ubiquitin-Proteasome System (UPS) is a highly regulated and essential cellular process responsible for the degradation of most intracellular proteins. sustainability-directory.comnih.govsustainability-directory.com This system acts as a cellular quality control mechanism, eliminating damaged, misfolded, or no longer needed proteins, thereby maintaining cellular health and homeostasis. sustainability-directory.comsustainability-directory.com The process involves a sequential enzymatic cascade that tags target proteins with a small protein called ubiquitin.

The key players in this cascade are:

Ubiquitin-activating enzymes (E1): These enzymes activate ubiquitin in an ATP-dependent manner. nih.gov

Ubiquitin-conjugating enzymes (E2): The activated ubiquitin is then transferred to an E2 enzyme. nih.gov

Ubiquitin ligases (E3): E3 ligases are responsible for recognizing specific protein substrates and catalyzing the transfer of ubiquitin from the E2 enzyme to the target protein. nih.gov

Once a protein is tagged with a chain of ubiquitin molecules (polyubiquitination), it is recognized by the proteasome, a large protein complex that functions as a cellular "recycling center." sustainability-directory.com The proteasome unfolds and degrades the tagged protein into smaller peptides, and the ubiquitin molecules are released to be reused. sustainability-directory.com

Role of E3 Ubiquitin Ligases in Substrate Recognition and Ubiquitination

Within the UPS, the E3 ubiquitin ligases are the key determinants of substrate specificity. nih.govcell.com With over 600 different E3 ligases in humans, they provide the system with the ability to target a vast and diverse range of proteins for degradation. nih.govcell.com E3 ligases function by bringing the ubiquitin-loaded E2 enzyme into close proximity with the specific protein substrate. nih.gov

This substrate recognition is often mediated by specific protein motifs on the target protein, known as "degrons." nih.govcell.com E3 ligases can be single proteins or multi-subunit complexes. nih.govcell.com The multi-subunit complexes, such as the Cullin-RING ligases (CRLs), often utilize interchangeable substrate receptor proteins that allow them to target a wide variety of substrates. nih.gov This modularity is a key feature that enables the precise regulation of protein levels in response to various cellular signals.

Cereblon (CRBN) as a Key Substrate Receptor within the CRL4 Complex

Cereblon (CRBN) is a crucial substrate receptor protein that forms part of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex. mdpi.comcell.com The CRL4-CRBN complex is composed of Cullin 4 (CUL4), Ring-Box Protein 1 (RBX1), DNA Damage-Binding Protein 1 (DDB1), and Cereblon itself. cell.comnih.govrsc.org In this complex, CRBN functions as the component that directly recognizes and binds to specific protein substrates, thereby targeting them for ubiquitination and subsequent degradation by the proteasome. mdpi.comresearchgate.net

The binding of substrates to CRBN can be modulated by small molecules, a discovery that has revolutionized the field of targeted protein degradation. These small molecules can act as "molecular glues," inducing or stabilizing the interaction between CRBN and proteins that are not its natural substrates. cell.comnih.gov

ComponentFunction
Cullin 4 (CUL4A or CUL4B)Acts as a scaffold protein, organizing the complex.
Ring-Box Protein 1 (RBX1)Recruits the ubiquitin-conjugating enzyme (E2).
DNA Damage-Binding Protein 1 (DDB1)Serves as an adaptor protein, linking CRBN to CUL4.
Cereblon (CRBN)Functions as the substrate receptor, providing specificity.

Historical Discovery of Thalidomide’s Interaction with Cereblon

The story of thalidomide (B1683933) is a pivotal one in pharmacology. Initially introduced as a sedative in the late 1950s, it was withdrawn from the market due to its severe teratogenic effects. nbinno.com Years later, it was repurposed for the treatment of certain cancers, including multiple myeloma. nbinno.comnih.gov However, the precise molecular mechanism of its action remained a mystery for decades.

A significant breakthrough occurred in 2010 when it was discovered that Cereblon is the primary direct target of thalidomide. rsc.orgnih.govslideshare.net This discovery was made through affinity purification techniques, which identified CRBN as the protein that binds to thalidomide. nih.govslideshare.net It was subsequently revealed that the binding of thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), to CRBN alters the substrate specificity of the CRL4-CRBN E3 ligase complex. mdpi.comrsc.orgresearchgate.net

Thalidomide O C4 Nh2 Hydrochloride : Architecture and Design Principles

Structural Classification as an E3 Ligase Ligand-Linker Conjugate

Thalidomide-O-C4-NH2 (hydrochloride) is structurally classified as an E3 ligase ligand-linker conjugate. medchemexpress.com This classification highlights its bifunctional nature, designed explicitly for the assembly of PROTACs. PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. axispharm.com

In this context, Thalidomide-O-C4-NH2 represents two of these three essential components. The thalidomide (B1683933) portion functions as the E3 ligase ligand, while the O-C4-NH2 portion constitutes the linker with a reactive terminal group. This pre-fabricated "degron-linker" simplifies the synthesis of PROTACs, as researchers only need to conjugate a specific POI-binding ligand to the terminal amine of the linker. medchemexpress.com By design, these conjugates harness the cell's own ubiquitin-proteasome system to achieve selective degradation of target proteins, a novel therapeutic modality distinct from traditional inhibition.

The Thalidomide Moiety: A Cereblon-Binding Ligand Component

The thalidomide moiety is the component responsible for recruiting the E3 ubiquitin ligase. Specifically, thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, are well-characterized ligands for Cereblon (CRBN). rsc.org CRBN is a crucial substrate receptor protein within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). frontiersin.org

The binding of the thalidomide derivative to CRBN modulates the ligase's activity. frontiersin.org This interaction occurs within a specific hydrophobic pocket in the CRBN protein. The binding of the thalidomide moiety essentially "glues" the CRBN complex to a target protein, which is brought into proximity by the other end of the PROTAC molecule. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. rsc.org The discovery of CRBN as the direct target of thalidomide was a pivotal moment, transforming the understanding of the drug's mechanism and paving the way for its use in targeted protein degradation technologies like PROTACs. rsc.orgresearchgate.netnih.gov

Linker Design: Significance of the Butyl (C4) Spacer and Terminal Amine

The linker component of Thalidomide-O-C4-NH2 is critical to its function in a PROTAC. It is not merely a passive spacer but an active determinant of the final molecule's properties and efficacy. precisepeg.com This specific conjugate features a butyl (C4) alkyl chain linker.

The significance of the linker's design can be broken down into two key aspects:

The Butyl (C4) Spacer : The length of the linker is a crucial parameter in PROTAC design. nih.gov An alkyl chain of four carbons provides a specific distance and degree of flexibility between the thalidomide moiety and the yet-to-be-attached target protein ligand. researchgate.net This spacing is vital for enabling the successful formation of a stable and productive ternary complex (E3 ligase-PROTAC-target protein). If the linker is too short, steric hindrance may prevent the complex from forming; if it is too long, it may result in a non-productive complex geometry, hindering efficient ubiquitination. Alkyl linkers are a common choice due to their synthetic accessibility and chemical stability. precisepeg.comwindows.net

The Terminal Amine (NH2) : The terminal primary amine group serves as a versatile and reactive chemical handle. It allows for the straightforward covalent attachment of a wide variety of target protein ligands through standard chemical reactions, such as amide bond formation. This modularity is a key principle in PROTAC development, enabling the creation of libraries of degraders against different targets using a common E3 ligase-linker building block.

Impact of Linker Chemistry on PROTAC Ternary Complex Formation

The ultimate goal of a PROTAC is to induce the formation of a stable ternary complex. The chemistry of the linker, including its length, composition, and attachment points, profoundly influences the thermodynamics and kinetics of this complex formation. axispharm.comacs.org

The butyl linker in Thalidomide-O-C4-NH2 dictates the spatial orientation of the recruited target protein relative to the CRBN E3 ligase. The flexibility of the alkyl chain allows the complex to adopt a conformation that is optimal for the ubiquitination process. researchgate.net Research has shown that even minor changes in linker length or composition can dramatically affect the degradation efficiency of a PROTAC. nih.govexplorationpub.com

Synthetic Methodologies and Chemical Derivatization of Thalidomide O C4 Nh2 Hydrochloride

Strategies for the Chemical Synthesis of E3 Ligase Ligand-Linker Conjugates

The synthesis of E3 ligase ligand-linker conjugates like Thalidomide-O-C4-NH2 is a multi-step process that hinges on the strategic formation of ether or amide bonds to connect the E3 ligase ligand to the linker. A common precursor for ether-linked conjugates is 4-hydroxythalidomide. strath.ac.ukbpsbioscience.com The phenolic hydroxyl group of this molecule can be alkylated with a bifunctional linker, such as a 4-carbon chain bearing a protected amine.

One prevalent synthetic route involves starting with a fluorinated thalidomide (B1683933) analogue, such as 4-fluorothalidomide. nih.gov The fluorine atom serves as a good leaving group for nucleophilic aromatic substitution (SNAr) reactions. nih.gov An amino-linker, protected at one end (e.g., with a Boc group), can displace the fluorine to form the C-N bond, attaching the linker to the phthalimide (B116566) ring of the thalidomide scaffold. nih.gov

Another key strategy begins with a substituted phthalic anhydride (B1165640), such as 3-nitrophthalic anhydride. This is condensed with the appropriate glutarimide (B196013) precursor, followed by reduction of the nitro group to an amine (as seen in the synthesis of pomalidomide), which can then be functionalized. nih.gov For ether linkages specifically, a hydroxy-thalidomide derivative is often used. The synthesis generally involves:

Preparation of a functionalized thalidomide core : This often involves creating a derivative with a suitable handle for linker attachment, such as a hydroxyl or fluoro group on the phthalimide ring. nih.govstrath.ac.uk

Linker Attachment : The functionalized thalidomide is reacted with a bifunctional linker. For Thalidomide-O-C4-NH2, this would involve a linker like 4-(Boc-amino)butyl bromide. The hydroxyl group of 4-hydroxythalidomide would be deprotonated with a base to form an alkoxide, which then displaces the bromide on the linker in a Williamson ether synthesis.

Deprotection : The terminal amine group on the linker is typically protected during the synthesis (e.g., as a tert-butoxycarbonyl, or Boc, carbamate) to prevent unwanted side reactions. The final step is the removal of this protecting group, often using an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final amine hydrochloride salt. nih.gov

Functionalization Routes for Amine-Terminated Linkers in PROTAC Assembly

The terminal primary amine of Thalidomide-O-C4-NH2 (hydrochloride) is the key functional group for the final assembly of the PROTAC molecule. This amine serves as a versatile nucleophile for conjugation with a warhead (a ligand for the protein of interest) that has been functionalized with a suitable electrophile, most commonly a carboxylic acid.

Amide Bond Formation: This is the most prevalent method for completing PROTAC synthesis. chemrxiv.org The amine-terminated linker is coupled with a carboxylic acid-functionalized warhead using standard peptide coupling reagents. chemrxiv.orgresearchgate.net This reaction is robust and allows for high conversion under mild conditions. nih.gov

Common Amide Coupling Reagents:

Reagent Combination Description
HATU/DIPEA A highly efficient coupling system using Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) as the activator and Diisopropylethylamine (DIPEA) as the base.
EDC/HOBt A classic carbodiimide-based method where 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, and Hydroxybenzotriazole (HOBt) is often added to improve efficiency and suppress side reactions.
DCC/Oxyma Pure A system using Dicyclohexylcarbodiimide (DCC) as the coupling agent with Oxyma Pure as an additive to enhance the reaction. researchgate.net

Other Functionalization Routes:

Reductive Amination: The amine can react with an aldehyde or ketone on the warhead ligand, followed by reduction with an agent like sodium triacetoxyborohydride, to form a secondary or tertiary amine linkage. nih.gov

Click Chemistry: The primary amine can be converted into an azide. This allows for a highly efficient and bio-orthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction if the warhead is functionalized with a terminal alkyne. nih.govrsc.orgnih.gov This "click" reaction forms a stable triazole ring as the linkage point. nih.govprecisepeg.com

Nucleophilic Substitution: The amine can act as a nucleophile to displace a leaving group (like a halide) on the warhead, forming a C-N bond. nih.gov

Design and Synthesis of Thalidomide Analogues for Modulated CRBN Binding

The thalidomide moiety itself can be modified to alter its binding affinity and specificity for the CRBN E3 ligase, which in turn can influence the efficacy of the final PROTAC. nih.govscispace.com The glutarimide ring of thalidomide is essential for inserting into the "tri-Trp pocket" of CRBN, while the phthalimide portion is more solvent-exposed and tolerant of modifications. nih.govresearchgate.net

Key Thalidomide Analogues:

Lenalidomide (B1683929) and Pomalidomide: These are second and third-generation immunomodulatory drugs (IMiDs) that are derivatives of thalidomide. nih.gov Pomalidomide features an amino group at the 4-position of the phthalimide ring, while lenalidomide has this amino group but lacks one of the phthalimide carbonyls. nih.gov Both generally show stronger binding to CRBN than thalidomide. nih.govbiorxiv.org

Substitution on the Phthalimide Ring: Adding functional groups to the phthalimide ring is a common strategy. As seen with pomalidomide, a 4-amino group can enhance binding. nih.gov Other positions can be functionalized to serve as attachment points for the linker, which can alter the vector and orientation of the final PROTAC. researchgate.net

Synthetic Strategies for Analogues: The synthesis of these analogues often starts with appropriately substituted phthalic anhydrides. For example, the synthesis of pomalidomide-based ligands can begin with 3-nitrophthalic anhydride or 4-fluorophthalic anhydride. nih.gov The anhydride is reacted with 3-aminopiperidine-2,6-dione (B110489) to form the core structure. nih.gov The nitro group can then be reduced to an amine, or the fluoro group can be displaced by a linker, providing handles for further modification. nih.gov Researchers have explored a wide range of derivatives, including those based on succinimide (B58015) instead of glutarimide, to probe the chemical space for CRBN binding. ebi.ac.uk These efforts aim to create novel CRBN effectors with potentially new substrate specificities. nih.gov

Development of Novel Linker Architectures for Enhanced Degradation

Key Linker Characteristics and Developments:

Linker Type Characteristics & Research Findings
Alkyl Chains Simple, synthetically accessible, and hydrophobic. precisepeg.com They provide flexibility but can sometimes lead to poor solubility. The C4 length is a common starting point in PROTAC design.
PEG Linkers Polyethylene glycol (PEG) linkers are composed of repeating ethylene (B1197577) glycol units. precisepeg.comnih.gov They are hydrophilic, which can improve the solubility and bioavailability of the PROTAC molecule. nih.govresearchgate.net However, they can also increase susceptibility to oxidative metabolism. nih.gov Replacing an alkyl chain with a PEG linker of similar length can sometimes inhibit PROTAC activity, highlighting the subtle influence of linker composition. nih.gov
Rigid Linkers Architectures incorporating rigid elements like alkynes, triazoles, piperazine (B1678402)/piperidine rings, or phenyl groups. precisepeg.comnih.gov These linkers reduce the conformational flexibility of the PROTAC, which can pre-organize the molecule for optimal ternary complex formation and enhance metabolic stability. acs.org The introduction of a rigid linker has been shown to effectively enhance degradation activity in some cases. acs.org
Hybrid Linkers Many modern PROTACs use linkers that combine different motifs, such as alkyl chains with PEG units or piperazine rings, to balance properties like solubility, permeability, and flexibility. researchgate.netrsc.org This allows for fine-tuning of the PROTAC's physicochemical properties.

The development of novel linkers is often an empirical process, involving the synthesis of a library of PROTACs with varying linker lengths and compositions to identify the optimal architecture for a given target protein and E3 ligase pair. Computational modeling and structural biology are increasingly used to guide rational linker design, but experimental validation remains crucial. nih.gov

Molecular Mechanisms of Thalidomide O C4 Nh2 Hydrochloride in Induced Protein Degradation

Cereblon (CRBN) Engagement and Recruitment by the Thalidomide (B1683933) Ligand

The initial and essential step in the mechanism of action for PROTACs utilizing Thalidomide-O-C4-NH2 (hydrochloride) is the specific engagement of the Cereblon (CRBN) protein. medchemexpress.com CRBN serves as the substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). researchgate.netnih.gov

The thalidomide portion of the molecule is responsible for this interaction. Specifically, the glutarimide (B196013) ring of the thalidomide moiety binds directly to a hydrophobic, three-tryptophan pocket within the thalidomide-binding domain (TBD) of the CRBN protein. nih.gov This binding is highly specific and enantioselective. By recruiting the CRBN E3 ligase complex, the thalidomide ligand effectively brings the cellular degradation machinery to a location determined by the other end of the PROTAC molecule. selleck.co.jp

ComponentRole in CRBN Engagement
Thalidomide Moiety The core structure responsible for binding to the CRBN protein.
Glutarimide Ring The specific part of the thalidomide moiety that inserts into the CRBN binding pocket.
Cereblon (CRBN) The substrate receptor of the CRL4 E3 ubiquitin ligase complex that is recruited by the ligand.
CRL4^CRBN^ Complex The complete E3 ligase complex brought into proximity with the target protein.

Formation of Productive Ternary Complexes with Target Proteins and E3 Ligases

Once Thalidomide-O-C4-NH2 (hydrochloride) is incorporated into a full PROTAC molecule (by attaching a target-specific ligand to its linker), its primary function is to facilitate the formation of a ternary complex. medchemexpress.com This complex consists of the target protein, the PROTAC molecule itself, and the CRBN E3 ligase complex. core.ac.uk

The PROTAC acts as a molecular bridge:

E3 Ligase Binding: The thalidomide head of the PROTAC binds to CRBN. medchemexpress.com

Target Protein Binding: The ligand on the other end of the PROTAC's linker simultaneously binds to the specific protein of interest that is targeted for degradation.

This induced proximity between the target protein and the E3 ligase is the cornerstone of PROTAC technology. core.ac.uk The formation of this stable, productive ternary complex is critical for the subsequent steps of the degradation process. The nature and length of the linker, in this case, a C4 alkyl chain, can significantly influence the stability and geometry of the ternary complex, thereby affecting the efficiency of degradation.

Allosteric Modulation of CRBN Activity by Thalidomide Derivatives

The binding of the thalidomide ligand to CRBN does more than simply recruit the E3 ligase; it allosterically modulates the surface of CRBN, creating a new or modified binding interface. nih.gov This newly exposed surface can recognize and bind proteins that are not natural substrates of CRBN. These newly recognized proteins are referred to as "neo-substrates." researchgate.net

This molecular glue-like effect is fundamental to the action of thalidomide and its derivatives. nih.gov The interaction induces a conformational change in CRBN, altering its substrate specificity and enabling it to engage with the target protein brought into proximity by the PROTAC. nih.gov For example, immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide, which are analogs of thalidomide, induce the degradation of specific neo-substrates such as the transcription factors IKZF1 and IKZF3. researchgate.netnih.gov In the context of a PROTAC built with Thalidomide-O-C4-NH2, the target protein selected by the specific ligand becomes the intended neo-substrate for the newly modulated CRBN surface.

Ubiquitination and Proteasomal Targeting of Neo-Substrates

Following the successful formation of the productive ternary complex, the E3 ligase is positioned to carry out its enzymatic function. The CRL4^CRBN^ complex facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the captured neo-substrate (the target protein). core.ac.uk

This process, known as poly-ubiquitination, involves the attachment of a chain of ubiquitin proteins. This ubiquitin chain acts as a molecular flag, marking the target protein for destruction. The cell's primary protein degradation machinery, the 26S proteasome, recognizes this poly-ubiquitin tag. The proteasome then unfolds and degrades the tagged protein into small peptide fragments, effectively eliminating it from the cell. core.ac.uk After the degradation event, the PROTAC molecule is released and can recruit another target protein molecule, acting catalytically to induce multiple rounds of degradation.

StepDescriptionOutcome
1. Ternary Complex Formation The PROTAC molecule brings the target protein and the CRBN E3 ligase together.Induced proximity of enzyme and substrate.
2. Ubiquitin Transfer The E3 ligase facilitates the transfer of ubiquitin molecules to the target protein.The target protein is poly-ubiquitinated.
3. Proteasomal Recognition The 26S proteasome recognizes the poly-ubiquitin chain on the target protein.The tagged protein is captured by the proteasome.
4. Degradation The proteasome unfolds and degrades the target protein into small peptides.The target protein is eliminated from the cell.

Advanced Applications and Research Directions in Chemical Biology

Thalidomide-O-C4-NH2 (hydrochloride) as a Versatile Building Block for PROTAC Synthesis

Thalidomide-O-C4-NH2 (hydrochloride) is a key chemical tool in the field of targeted protein degradation. It is a synthesized E3 ligase ligand-linker conjugate, specifically designed for the construction of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comcnreagent.com Structurally, this compound consists of three essential components: a thalidomide (B1683933) moiety that serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a four-carbon alkyl chain (C4) that acts as a linker, and a terminal primary amine (-NH2) group. broadpharm.comrndsystems.com

The primary function of Thalidomide-O-C4-NH2 is to act as a prefabricated "degron-linker" module. medchemexpress.comcnreagent.com The thalidomide portion is responsible for recruiting the CRBN protein, which is part of the CRL4-CRBN E3 ubiquitin ligase complex. nih.govnih.gov The terminal amine provides a reactive handle for chemical conjugation. Researchers can covalently attach a ligand for a specific protein of interest (POI) to this amine group, thereby completing the synthesis of a heterobifunctional PROTAC molecule. broadpharm.comrsc.org This modular approach streamlines the synthesis of PROTAC libraries, allowing for the rapid generation of degraders against various targets. nih.gov Once formed, the resulting PROTAC can simultaneously bind to both the target protein and the CRBN E3 ligase, inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govrug.nl

ComponentFunctionReference
Thalidomide Moiety Binds to Cereblon (CRBN) protein, recruiting the E3 ubiquitin ligase complex. medchemexpress.comnih.gov
C4 Alkyl Linker Provides spatial separation between the CRBN ligand and the target protein ligand. broadpharm.com
Terminal Amine (-NH2) Serves as a conjugation point for attaching a ligand for a protein of interest. broadpharm.comrndsystems.com

Rational Design and Optimization of PROTACs Incorporating CRBN Ligands

The development of effective PROTACs is not merely a matter of connecting a target binder to an E3 ligase ligand; it requires a detailed process of rational design and optimization. For PROTACs incorporating CRBN ligands like thalidomide and its derivatives, several structural parameters are critical for achieving potent and selective protein degradation. nih.gov

The linker is a crucial element, and its properties—including length, chemical composition, rigidity, and attachment points—profoundly influence the efficacy of the PROTAC. nih.gov The linker's role is to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. nih.gov An improperly designed linker can lead to steric hindrance, preventing simultaneous binding, or may result in a ternary complex geometry that is unfavorable for ubiquitin transfer. nih.gov For example, research on IRAK4 degraders showed that employing a rigid linker strategy enhanced metabolic stability compared to more flexible linkers. acs.org Similarly, studies on IDO1 degraders demonstrated that a highly rigid nitrogen-heterocycle linker, combined with specific substitution patterns on the CRBN and IDO1 ligands, was optimal for degradation potency. researchgate.net

Optimization ParameterImpact on PROTAC FunctionExample
Linker Length & Composition Affects ternary complex formation and stability.An increment of just 3 atoms in a lapatinib-based PROTAC linker altered its degradation profile from a dual to a selective degrader. nih.gov
Linker Rigidity Influences metabolic stability and binding orientation.A rigid linker design improved the metabolic stability of IRAK4 PROTACs. acs.org
Attachment Points Determines the spatial orientation of the bound proteins.Rational selection of solvent-exposed areas on the ligands guides the choice of attachment sites. nih.gov
CRBN Ligand Affinity Modulates the recruitment of the E3 ligase.The CRBN modulator CC-220 features a higher affinity for CRBN than lenalidomide (B1683929) and pomalidomide. mdpi.com

Investigating Substrate Selectivity and Promiscuity in PROTAC Degradation

A critical area of research in targeted protein degradation is understanding and controlling the selectivity of PROTACs. Substrate selectivity refers to the ability of a PROTAC to degrade its intended target protein without affecting other proteins in the cell. Conversely, promiscuity involves the degradation of unintended "off-target" proteins.

Interestingly, the selectivity of a PROTAC is not dictated solely by the specificity of its "warhead" (the ligand for the protein of interest). frontiersin.org Studies have shown that a PROTAC constructed with a promiscuous multi-kinase inhibitor can induce the degradation of only a small, specific subset of the kinases it binds to. frontiersin.org This demonstrates that target engagement is necessary but not sufficient for degradation. frontiersin.org

The final degradation profile is heavily influenced by the interplay between the E3 ligase ligand, the linker, and the target binder, which collectively determine the stability and conformation of the ternary complex. nih.govfrontiersin.org This concept, sometimes termed "linkerology," highlights the importance of linker attachment points and composition in dictating substrate specificity. frontiersin.org Furthermore, the choice of E3 ligase can rewire the selectivity of a degrader. nih.gov

Modifications to the thalidomide-based CRBN ligand can also be used to fine-tune selectivity. Research has revealed that thalidomide and its derivatives can induce the degradation of endogenous "neo-substrates" like IKZF1 and CK1α. researchgate.netresearchgate.net By chemically modifying the ligand, it is possible to alter this neo-substrate profile. For instance, modifying the 6-position of lenalidomide was shown to enhance the selective degradation of neo-substrates involved in anti-cancer effects while reducing the degradation of others. researchgate.net This ability to engineer selectivity is crucial for developing safer and more effective protein-degrading therapeutics.

Development of PROTACs for Specific Protein Targets (e.g., BET Family Proteins)

The versatility of Thalidomide-O-C4-NH2 (hydrochloride) and related CRBN-recruiting building blocks has enabled the development of PROTACs for a wide range of therapeutically relevant protein targets. medchemexpress.commedchemexpress.com A prominent example is the targeting of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). medchemexpress.comcnreagent.com These proteins are epigenetic "readers" that play crucial roles in regulating gene transcription and are considered attractive targets in oncology. medchemexpress.comrug.nl

Pioneering research in the field led to the creation of potent BET-degrading PROTACs such as dBET1 and ARV-825. rug.nl These molecules were synthesized by connecting a BET inhibitor, often a derivative of JQ1, to a thalidomide-based CRBN ligand. rug.nl The resulting PROTACs effectively induce the degradation of BRD4. rug.nl This degradation-based mechanism offers a key advantage over simple inhibition, as it eliminates the entire protein scaffold, thereby removing both its enzymatic and non-enzymatic functions and preventing potential accumulation of the inhibited protein. rug.nl

The success with BET proteins has spurred the application of this strategy to numerous other targets. Researchers have designed thalidomide-based PROTACs to degrade proteins implicated in a variety of diseases.

Examples of Protein Targets for CRBN-Based PROTACs:

Target Protein FamilyTherapeutic AreaExample PROTACs/StudiesReference
BET Proteins (BRD2, BRD4) OncologydBET1, ARV-825 rug.nl
IRAK4 Inflammatory DiseasesFIP22 acs.org
EGFR OncologyCRBN-based EGFR L858R degraders nih.gov
HDACs OncologyHydroxamic acid- and benzamide-based degraders mdpi.com
CDKs OncologyCDK2 degrader CPS2 nih.gov

Exploration of Photocontrollable Thalidomide-Based Degraders for Spatiotemporal Control

A sophisticated advancement in PROTAC technology is the development of photocontrollable degraders, which allow for precise control over protein degradation in space and time. nih.gov This approach, often utilizing thalidomide-based CRBN ligands, involves the installation of a "photo-cage"—a photoremovable protecting group—onto the PROTAC molecule. nih.govresearchgate.net

This photo-cage renders the PROTAC biologically inert. nih.gov For instance, a nitroveratryloxycarbonyl (NVOC) group can be attached to the glutarimide (B196013) nitrogen of a pomalidomide-based PROTAC. nih.gov In its "caged" state, the PROTAC cannot effectively bind to CRBN and therefore cannot induce protein degradation. However, upon irradiation with light of a specific wavelength (e.g., 365 nm UV light), the photo-cage is cleaved and released, thereby activating the PROTAC. nih.govresearchgate.net The now "uncaged" and active PROTAC can recruit CRBN and trigger the degradation of its target protein. researchgate.net

This "opto-PROTAC" strategy provides a powerful tool for chemical biology research and has potential therapeutic applications. nih.gov It allows researchers to initiate protein degradation at a desired time point and restrict it to specific cells or tissues that are illuminated, offering a high degree of spatiotemporal resolution. Prototypes such as opto-dBET1 have been successfully developed to achieve light-inducible degradation of BET proteins, demonstrating the feasibility of this innovative approach. nih.gov

Photocontrollable StrategyMechanism of ActionAdvantage
Photo-caging A photoremovable group blocks the PROTAC's activity.Spatiotemporal control of protein degradation.
Activation Light of a specific wavelength removes the cage, activating the PROTAC.Enables precise initiation of degradation in targeted areas.

Computational and Structural Biology Approaches in Studying Thalidomide O C4 Nh2 Hydrochloride

Molecular Docking Simulations for Ligand-CRBN Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Thalidomide-O-C4-NH2, docking simulations are primarily used to predict its binding mode and affinity within the thalidomide-binding domain of CRBN.

Research findings from studies on thalidomide (B1683933) and its analogs, such as lenalidomide (B1683929) and pomalidomide, have elucidated the structural basis for their interaction with CRBN, which is directly applicable to Thalidomide-O-C4-NH2. The glutarimide (B196013) moiety of these molecules is critical for binding, fitting into a hydrophobic pocket defined by three key tryptophan residues: Trp380, Trp386, and Trp400, often referred to as the "tri-Trp pocket". researchgate.netnih.gov Docking simulations confirm that the glutarimide ring forms conserved hydrogen bonds with the backbone nitrogen of Trp380 and the side chain of His378. researchgate.net The phthalimide (B116566) portion of the molecule can form additional hydrogen bonds, for instance with Asn351, further stabilizing the interaction. researchgate.net

Molecular docking studies on novel CRBN ligands have shown that compounds with lower binding energies (e.g., -9 to -10 kcal/mol) are predicted to have a higher affinity than thalidomide itself (approx. -5.42 kcal/mol). bohrium.com These simulations are crucial for the initial screening of potential new CRBN ligands and for understanding how modifications, such as the addition of the -O-C4-NH2 linker, might influence the binding orientation and affinity. The linker itself is typically positioned to be solvent-exposed, allowing it to be connected to a ligand for a target protein without disrupting the crucial interactions within the CRBN binding pocket. youtube.com

Key Residue/RegionInteraction TypeInteracting Moiety of LigandReference
Trp380, Trp386, Trp400 Hydrophobic InteractionsGlutarimide Ring researchgate.netbohrium.com
Trp380 (Backbone N) Hydrogen BondGlutarimide Carbonyl researchgate.net
His378 (Side Chain) Hydrogen BondGlutarimide Carbonyl researchgate.net
Asn351 Hydrogen BondPhthalimide Ring researchgate.net
Pro352 Favorable InteractionLigand Scaffold bohrium.com
Glu377 Potential Salt BridgeModified Ligand Scaffolds nih.gov

In Silico Pharmacophore Modeling for CRBN Ligand Design

Pharmacophore modeling is a powerful in silico method used in drug design to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For CRBN ligand design, a pharmacophore model is typically generated by aligning a set of known active ligands, like thalidomide and its potent derivatives, and extracting their common chemical features. creative-biolabs.com

A typical pharmacophore model for a CRBN binder would include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov For instance, the carbonyl groups on the glutarimide ring act as key hydrogen bond acceptors, while the aromatic phthalimide ring provides a necessary hydrophobic feature. researchgate.netresearchgate.net

This approach serves two main purposes:

Virtual Screening: The generated pharmacophore model can be used as a 3D query to rapidly screen large chemical databases to identify novel molecular scaffolds that possess the required features for CRBN binding but may be structurally distinct from thalidomide. biointerfaceresearch.com

Ligand Optimization: It provides a blueprint for modifying existing ligands. For Thalidomide-O-C4-NH2, the model helps ensure that the addition of the linker does not interfere with the key pharmacophoric features required for CRBN recognition.

Recent studies have integrated pharmacophore modeling with machine learning algorithms to create predictive models that can classify molecules based on their likelihood of binding to specific E3 ligases, including CRBN. researchgate.net These models use pharmacophore fingerprints to encode the chemical features of a molecule, which can then be used to train a classifier to distinguish CRBN binders from non-binders or ligands for other E3 ligases like Von Hippel-Lindau (VHL). researchgate.net

Pharmacophoric FeatureCorresponding Chemical MoietyRole in BindingReference
Hydrogen Bond Acceptor (HBA) Glutarimide & Phthalimide CarbonylsInteraction with Trp380, His378 researchgate.netresearchgate.net
Hydrophobic (HY)/Aromatic (AR) Phthalimide RingInteraction with Tri-Trp Pocket bohrium.comnih.gov
Hydrogen Bond Donor (HBD) Amine groups (on analogs like lenalidomide)Neo-substrate recruitment youtube.com

Predictive Modeling of Ternary Complex Formation and Stability

Thalidomide-O-C4-NH2 functions as part of a PROTAC, which induces the degradation of a target protein by bringing it into proximity with the E3 ligase machinery via the formation of a ternary (three-part) complex. medchemexpress.com The stability and specific conformation of this ternary complex (Target Protein—PROTAC—CRBN) are critical determinants of the efficiency of subsequent ubiquitination and degradation. nih.gov

Computational methods, including protein-protein docking and molecular dynamics (MD) simulations, are employed to model the formation and assess the stability of these complexes. biorxiv.orgbiorxiv.org These models help researchers understand the protein-protein interactions (PPIs) that are newly formed or stabilized by the PROTAC molecule. nih.gov A key parameter often calculated from these structural models is the buried surface area (BSA), which quantifies the extent of the contact interface between the target protein and CRBN. A larger BSA often correlates with a more stable complex and more efficient degradation. researchgate.net

MD simulations, which simulate the movement of atoms and molecules over time, provide insights into the dynamic behavior of the ternary complex. nih.govscielo.org.za These simulations can reveal:

The flexibility of the linker and its role in allowing the two proteins to adopt a favorable orientation.

The stability of the key interactions at the protein-protein interface.

The free energy of binding for the complex, which is a quantitative measure of its stability. biorxiv.org

Recent advancements include the development of specialized computational toolkits and deep learning approaches designed specifically to predict the three-dimensional structures of these critical ternary complexes, which is a major hurdle in the rational design of degraders. researchgate.netbiorxiv.org

FactorComputational Assessment MethodImportance for DegradationReference
Complex Geometry Protein-Protein Docking, MD SimulationsDetermines optimal orientation for ubiquitin transfer. nih.gov
Complex Stability Binding Free Energy Calculations (MD)A stable complex is required for efficient ubiquitination. biorxiv.org
Protein-Protein Interface Buried Surface Area (BSA) CalculationLarger interface often correlates with higher stability and cooperativity. researchgate.net
Linker Conformation Molecular Dynamics (MD) SimulationsEnsures proteins are held at an optimal distance and orientation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analyses in Ligand-Linker Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. vanderbilt.edu In the context of PROTACs containing Thalidomide-O-C4-NH2, QSAR analyses are particularly valuable for optimizing the linker component. nih.gov

The linker connecting the CRBN ligand to the target protein ligand is not merely a passive spacer; its length, composition, rigidity, and attachment point can profoundly impact the PROTAC's efficacy. explorationpub.combldpharm.com QSAR models can be developed to correlate these linker properties with degradation activity (e.g., DC50, the concentration for 50% degradation).

To build a QSAR model, a series of PROTACs with systematic variations in the linker is synthesized and tested. Descriptors for the linkers are then calculated, which can include:

Physicochemical properties: LogP (lipophilicity), polar surface area (PSA).

Topological indices: Molecular weight, number of rotatable bonds.

3D descriptors: Describing the linker's spatial properties.

These descriptors are then used as independent variables in a regression analysis against the measured biological activity. The resulting QSAR model can predict the activity of new, untested PROTACs and guide the design of linkers with optimal properties for cell permeability, ternary complex formation, and target degradation. nih.gov While specific QSAR studies on Thalidomide-O-C4-NH2 are not detailed in the literature, the principles are widely applied to the optimization of CRBN-based PROTACs, where linker modification is a key strategy to improve degrader performance. nih.govbldpharm.com

Linker PropertyQSAR Descriptor ExampleImpact on PROTAC FunctionReference
Length Atom count, End-to-end distanceAffects ternary complex geometry and stability. explorationpub.com
Composition Number of PEG units, Alkyl chain presenceInfluences solubility, cell permeability, and flexibility. bldpharm.com
Flexibility Number of rotatable bondsImpacts the entropic cost of forming the ternary complex. explorationpub.com
Attachment Point Positional vector on the ligandCan alter binding affinity and the angle of protein approach. nih.gov

Q & A

Basic Research Questions

Q. What is the structural significance of Thalidomide-O-C4-NH2 hydrochloride in PROTAC design?

  • Answer : Thalidomide-O-C4-NH2 hydrochloride integrates a cereblon-binding thalidomide moiety with a C4 alkyl linker and a terminal amine group. This structure enables covalent conjugation to target protein ligands via the amine, facilitating proteasome-mediated degradation in PROTAC applications. The hydrochloride form enhances solubility and stability, critical for in vitro assays .
  • Methodological Insight : Confirm structural integrity using LC-MS and NMR, and assess solubility via dynamic light scattering (DLS) in aqueous buffers.

Q. How does the hydrochloride salt influence the compound’s physicochemical properties?

  • Answer : The hydrochloride salt improves aqueous solubility and shelf stability by forming ionic interactions with polar solvents. This is essential for maintaining bioactivity during long-term storage (−20°C) and experimental workflows. The terminal amine’s reactivity also allows for efficient crosslinking with carboxylic acid-containing target ligands .
  • Methodological Insight : Perform solubility assays in PBS or DMSO, and monitor stability via HPLC under varying temperatures (−20°C vs. 4°C).

Q. What analytical methods validate purity and structural conformation?

  • Answer : Use HPLC (≥95% purity threshold) and LC-MS for molecular weight confirmation (theoretical m/z: 381.81). FT-IR spectroscopy can verify functional groups (e.g., amide bonds), while NMR (¹H/¹³C) resolves linker geometry and amine protonation .
  • Methodological Insight : Standardize protocols with triplicate runs and include a certified reference sample for calibration.

Advanced Research Questions

Q. How to optimize PROTAC efficiency by modifying linker length and composition?

  • Answer : Comparative studies using derivatives with C4, C6, or PEG-based linkers (e.g., Thalidomide-O-amido-C6-NH2 hydrochloride, CAS 2376990-31-5) can elucidate structure-activity relationships. Longer linkers (e.g., C8) may enhance flexibility and target engagement but could reduce cellular permeability. Use SPR or ITC to quantify cereblon-binding affinity across variants .
  • Methodological Insight : Employ a modular synthesis approach, varying linker lengths via solid-phase peptide synthesis, followed by functional assays (e.g., Western blotting for target degradation).

Q. How to address contradictions in bioactivity data across PROTAC derivatives?

  • Answer : Discrepancies may arise from linker-dependent ternary complex formation or off-target effects. Use orthogonal assays (e.g., cellular thermal shift assays [CETSA] and RNA sequencing) to distinguish specific degradation from nonspecific interactions. Cross-validate findings with negative controls (e.g., linker-only analogs) .
  • Methodological Insight : Apply dose-response curves (DC₅₀) and proteomic profiling to identify outlier pathways.

Q. What strategies mitigate compound degradation during storage and handling?

  • Answer : Store lyophilized powder at −20°C in airtight, light-protected vials. Reconstitute in anhydrous DMSO (≤10 mM) to prevent hydrolysis. Monitor degradation via UPLC-MS over time and avoid freeze-thaw cycles by aliquoting working stocks .
  • Methodological Insight : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to predict shelf life.

Q. How to evaluate cereblon-binding kinetics and specificity?

  • Answer : Use surface plasmon resonance (SPR) with immobilized cereblon protein to measure binding kinetics (KD, kon/koff). Competitor assays with thalidomide or lenalidomide can confirm binding site specificity. Pair with cellular assays (e.g., ubiquitination assays) to correlate binding with functional degradation .
  • Methodological Insight : Include a positive control (e.g., dBET1) and normalize data to vehicle-treated samples.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.